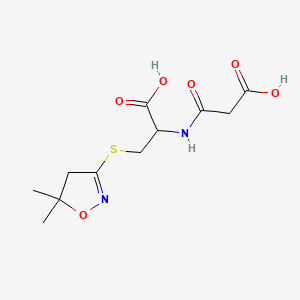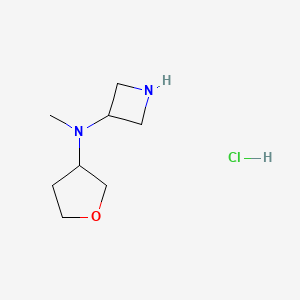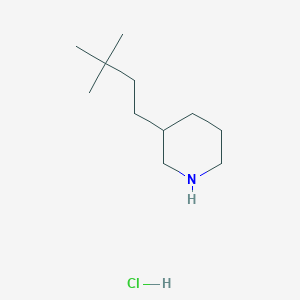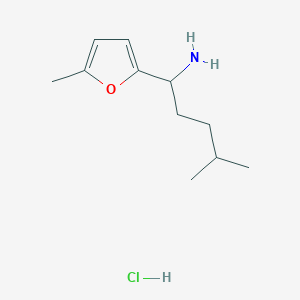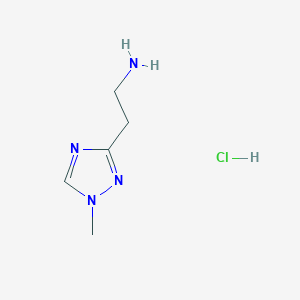
2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Environmental Science and Pollution Research
- Application : 1-Methyl-1H-1,2,4-triazole is used as a marker of 1,1-dimethylhydrazine exposure in plants .
- Method : The seed germination and plant growth experiments were carried out in Petri dishes using an aqueous media .
- Results : 1-Methyl-1H-1,2,4-triazole formed at all contaminant concentrations in an extremely short period .
-
Pharmaceuticals
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Method : The synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
- Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
Industrial Applications
- Application : These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .
- Method : The synthesis of new 1H-1,2,3-Triazole Analogs in Aqueous .
- Results : The compounds have been found to be effective in their respective applications .
-
Catalysis and Material Science
- Application : The metal complexes with these ligands exhibit many types of applications like catalysis, Pharmaceuticals and molecular based materials .
- Method : The synthesis of new 1H-1,2,3-Triazole Analogs .
- Results : The compounds have been found to be effective in their respective applications .
-
Chemical Biology and Fluorescent Imaging
- Application : 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The synthesis of new 1H-1,2,3-Triazole Analogs .
- Results : The compounds have been found to be effective in their respective applications .
-
Anticonvulsant Drug
- Application : Rufinamide, a drug with a 1,2,3-triazole core, is used as an anticonvulsant .
- Method : Rufinamide works by stabilizing the voltage-gated sodium channels in the brain, which helps to reduce seizure activity .
- Results : Rufinamide has been approved for use and has shown effectiveness in controlling seizures .
-
Antibiotic
- Application : Cefatrizine, a cephalosporin antibiotic that contains a 1,2,3-triazole ring, is used to treat bacterial infections .
- Method : Cefatrizine works by inhibiting the synthesis of the bacterial cell wall, leading to cell death .
- Results : Cefatrizine has been effective in treating a variety of bacterial infections .
-
Anticancer Drug
- Application : Carboxyamidotriazole, an anticancer drug with a 1,2,3-triazole core, is used in the treatment of cancer .
- Method : Carboxyamidotriazole works by inhibiting non-voltage-operated calcium channels, which are involved in cell proliferation and metastasis .
- Results : Carboxyamidotriazole has shown effectiveness in inhibiting the growth of cancer cells .
-
Antibacterial Agents
- Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : These compounds are synthesized and then tested for their biological activities .
- Results : The derivatives of 1,3-diazole have shown promising results in various biological activities .
Safety And Hazards
Propiedades
IUPAC Name |
2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-9-4-7-5(8-9)2-3-6;/h4H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEFSWLIXXOWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |
CAS RN |
1384430-52-7 | |
| Record name | 1H-1,2,4-Triazole-3-ethanamine, 1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



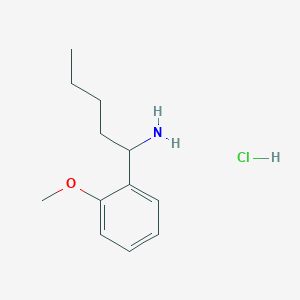


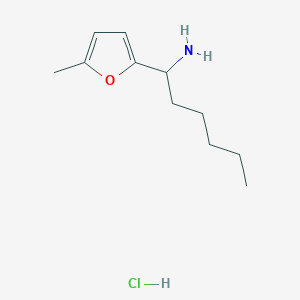
![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)
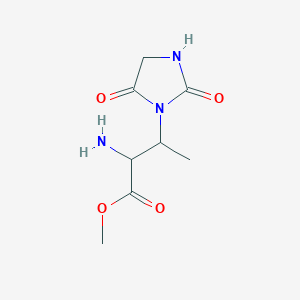
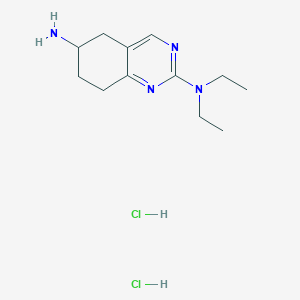
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
